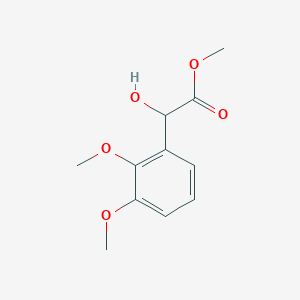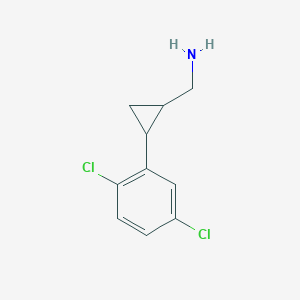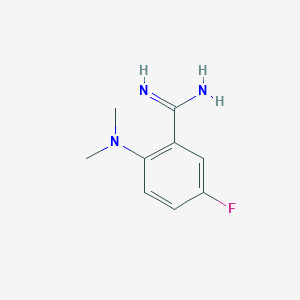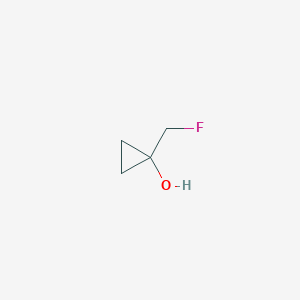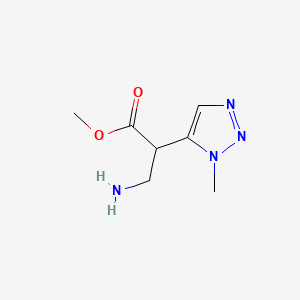
(R)-Methyl 3-amino-2-(1-methyl-1H-1,2,3-triazol-5-YL)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-Methyl 3-amino-2-(1-methyl-1H-1,2,3-triazol-5-YL)propanoate is a chiral compound that features a 1,2,3-triazole ring, which is a five-membered ring containing three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 3-amino-2-(1-methyl-1H-1,2,3-triazol-5-YL)propanoate typically involves the use of click chemistry, specifically the Huisgen 1,3-dipolar cycloaddition reaction. This reaction involves the cycloaddition of an azide and an alkyne to form the 1,2,3-triazole ring . The reaction is often catalyzed by copper (Cu(I)) to enhance the reaction rate and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors can also improve the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
®-Methyl 3-amino-2-(1-methyl-1H-1,2,3-triazol-5-YL)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, imines, dihydrotriazoles, and various substituted triazoles.
Aplicaciones Científicas De Investigación
®-Methyl 3-amino-2-(1-methyl-1H-1,2,3-triazol-5-YL)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to form stable complexes with biomolecules.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with unique properties such as enhanced stability and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-1H-1,2,3-triazole: A simpler analog without the amino and ester functionalities.
3-Amino-1,2,4-triazole: Contains a different triazole ring structure.
Methyl 3-amino-2-(1H-1,2,3-triazol-5-YL)propanoate: The racemic mixture of the compound.
Uniqueness
®-Methyl 3-amino-2-(1-methyl-1H-1,2,3-triazol-5-YL)propanoate is unique due to its chiral nature, which can result in different biological activities compared to its racemic mixture or other triazole derivatives. Its specific structure allows for selective interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development.
Propiedades
Fórmula molecular |
C7H12N4O2 |
|---|---|
Peso molecular |
184.20 g/mol |
Nombre IUPAC |
methyl 3-amino-2-(3-methyltriazol-4-yl)propanoate |
InChI |
InChI=1S/C7H12N4O2/c1-11-6(4-9-10-11)5(3-8)7(12)13-2/h4-5H,3,8H2,1-2H3 |
Clave InChI |
LJBUUIRZSWATRZ-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CN=N1)C(CN)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




